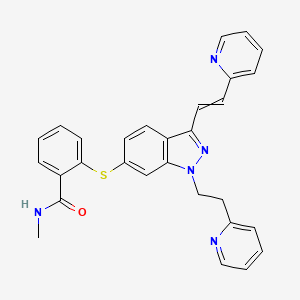
Axitinib impurity 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Axitinib impurity 1 is a byproduct formed during the synthesis of Axitinib, a potent and selective second-generation inhibitor of vascular endothelial growth factor receptors 1, 2, and 3. Axitinib is primarily used for the treatment of advanced renal cell carcinoma after the failure of one prior systemic therapy . The presence of impurities in pharmaceutical compounds is a critical concern as they can affect the efficacy and safety of the drug.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Axitinib impurity 1 involves the synthesis of Axitinib itself. The synthetic route typically includes the use of various reagents and catalysts under controlled conditions. For instance, the synthesis might involve the use of hexane sulphonic acid, ortho-phosphoric acid, and acetonitrile as part of the mobile phase in high-performance liquid chromatography (HPLC) methods .
Industrial Production Methods
In industrial settings, the production of Axitinib and its impurities, including this compound, is carried out using validated methods that comply with International Council for Harmonisation (ICH) guidelines. These methods ensure the accuracy, linearity, precision, and robustness of the production process .
Chemical Reactions Analysis
Types of Reactions
Axitinib impurity 1 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The conditions for these reactions are typically controlled to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might result in the formation of sulfoxides or sulfones, while reduction might yield alcohols or amines.
Scientific Research Applications
Axitinib impurity 1 has several scientific research applications, including:
Chemistry: It is used to study the stability and degradation pathways of Axitinib.
Biology: It helps in understanding the biological activity and potential toxicity of impurities in pharmaceutical compounds.
Medicine: Research on this compound aids in ensuring the safety and efficacy of Axitinib as a therapeutic agent.
Mechanism of Action
The mechanism of action of Axitinib impurity 1 is closely related to that of Axitinib. Axitinib works by selectively inhibiting vascular endothelial growth factor receptors 1, 2, and 3, thereby blocking angiogenesis, tumor growth, and metastases . The impurity itself may not have significant pharmacological activity, but its presence can influence the overall efficacy and safety profile of the drug.
Comparison with Similar Compounds
Similar Compounds
Zanubrutinib: Used as an anti-cancer medication for mantle cell lymphoma.
Upadacitinib: Used to treat rheumatoid arthritis.
Uniqueness
Axitinib impurity 1 is unique in its formation and presence as a byproduct during the synthesis of Axitinib. Unlike other similar compounds, it is specifically associated with the production of Axitinib and its related substances. Its study is crucial for understanding the complete profile of Axitinib and ensuring its safety and efficacy in clinical use.
Properties
IUPAC Name |
N-methyl-2-[3-(2-pyridin-2-ylethenyl)-1-(2-pyridin-2-ylethyl)indazol-6-yl]sulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N5OS/c1-30-29(35)25-10-2-3-11-28(25)36-23-13-14-24-26(15-12-21-8-4-6-17-31-21)33-34(27(24)20-23)19-16-22-9-5-7-18-32-22/h2-15,17-18,20H,16,19H2,1H3,(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJYRGAWBXMDSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3CCC4=CC=CC=N4)C=CC5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














